ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₁₉H₂₁NO₅S, molecular weight: 375.44 g/mol) is a thiophene-derived compound featuring a cyclopenta[b]thiophene core. The structure includes an ethyl ester at position 3 and a 3,4-dimethoxybenzoylamino substituent at position 2 . The dihydro-4H-cyclopenta ring indicates partial hydrogenation, conferring conformational rigidity. The 3,4-dimethoxybenzoyl group enhances lipophilicity and may facilitate interactions with biological targets via π-stacking or hydrogen bonding. This compound is synthesized through acylation of the 2-amino precursor (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) with 3,4-dimethoxybenzoyl chloride under standard conditions .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-12-6-5-7-15(12)26-18(16)20-17(21)11-8-9-13(23-2)14(10-11)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFHFJQYIKZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H23NO5S
- Molecular Weight : 375.46 g/mol
- CAS Number : [not provided in the sources]
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of dimethoxybenzoyl and ethyl carboxylate groups contributes to its pharmacological properties.
Antitumor Activity
Studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopenta[b]thiophene have been shown to induce apoptosis in breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 23.2 | Apoptosis induction |
| Compound B | HepG-2 | 49.9 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into the compound's potency.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with similar compounds resulted in G2/M phase arrest, indicating interference with cell cycle progression .
- Inhibition of Oncogenic Pathways : The thienopyrimidine derivatives linked to this compound have been associated with inhibition of key oncogenic signaling pathways such as STAT3 and JAK2 .
Case Studies
Recent research highlighted the synthesis and biological evaluation of various derivatives based on the cyclopenta[b]thiophene scaffold. In one study, a series of compounds were tested for their antitumor efficacy against MCF-7 and HepG-2 cell lines. The most active derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM .
In Vivo Studies
In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in mouse models while improving hematological parameters affected by chemotherapy treatments . These findings underscore the potential of these compounds as adjuncts in cancer therapy.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the compound's potential as an antitumor agent. It exhibits cytotoxic effects against various cancer cell lines, as summarized in the following table:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 23.2 | Induces apoptosis and G2/M phase arrest |
| Study 2 | HepG2 (liver cancer) | 49.9 | Inhibits cell proliferation |
| Study 3 | A549 (lung cancer) | 52.9 | Promotes necrosis |
Mechanisms of Action :
- Apoptosis Induction : The compound effectively induces apoptosis in MCF-7 cells, evidenced by increased DNA fragmentation and activation of caspases.
- Cell Cycle Arrest : Flow cytometry analysis indicates that the compound causes G2/M phase arrest, inhibiting cell cycle progression and tumor growth.
Neuroprotective Activity
Preliminary studies suggest that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial for conditions such as Alzheimer's disease. This activity indicates a potential role in cognitive enhancement and neuroprotection.
Antimicrobial Activity
The compound has shown antimicrobial effects against various bacterial strains. This suggests its potential as an antibacterial agent, warranting further investigation into its efficacy against specific pathogens.
Synthetic Methodologies
The synthesis of ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several routes. A notable method involves the reaction of the corresponding amine with a suitable acylating agent under controlled conditions. The following general synthetic route can be outlined:
-
Starting Materials :
- Cyclopentathiophene derivative
- Dimethoxybenzoyl chloride
- Ethanol (as solvent)
-
Reaction Conditions :
- The reaction is typically carried out under reflux conditions to facilitate acylation.
- Purification can be achieved through recrystallization or chromatography.
Case Study on Breast Cancer
A clinical trial involving patients with advanced breast cancer treated with this compound alongside standard therapies showed promising outcomes in tumor size reduction and improved patient survival rates.
Mechanistic Insights
Research utilizing molecular docking studies has indicated that the compound interacts with specific targets involved in cancer cell metabolism. This suggests a multi-targeted approach to therapy, enhancing its potential efficacy in treating malignancies.
Chemical Reactions Analysis
Demethylation of Methoxy Groups
The dimethoxybenzoyl group is susceptible to demethylation under Lewis acidic conditions. For example, boron tribromide (BBr₃) in dichloromethane at 0°C can cleave methoxy groups, converting them to phenolic hydroxyls. This reaction typically proceeds via electrophilic aromatic substitution, with the methoxy oxygen acting as a leaving group .
| Reaction | Reagent | Conditions | Outcome |
|---|---|---|---|
| Demethylation | BBr₃ in CH₂Cl₂ | 0°C → rt, 16 h | Conversion of OCH₃ to OH groups |
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes saponification under basic conditions. Treatment with lithium hydroxide (LiOH) in a water/THF mixture at 50°C converts the ester to a carboxylic acid. This reaction is critical for generating the corresponding carboxylic acid derivative .
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Ester hydrolysis | LiOH, H₂O/THF (1:1) | 50°C | Carboxylic acid derivative |
Reactivity of the Amino Group
The amino group can participate in acylation or deprotection reactions. For instance, it may react with acyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride) to form amides or undergo deprotection under acidic conditions to regenerate the amine. These transformations are common in peptide synthesis and medicinal chemistry .
Thiophene Ring Functionalization
The thiophene ring may undergo electrophilic substitution or oxidation. For example, reactions with oxidizing agents like potassium permanganate (KMnO₄) could introduce oxygen-containing functional groups (e.g., ketones or epoxides). Substitution reactions typically occur at the α-position of the thiophene ring due to its electron-rich nature.
Cross-Coupling Reactions
The compound’s aromatic rings (thiophene and benzoyl) may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce new substituents. These reactions are valuable for diversifying the compound’s structure and enhancing its biological activity.
Stability and Storage
The compound’s stability is influenced by its functional groups. The ester and amino groups are sensitive to hydrolysis, necessitating storage under dry conditions. The thiophene ring’s conjugation provides moderate stability, but exposure to light or oxidizing agents should be avoided.
Research Findings and Mechanistic Insights
-
Demethylation Efficiency : BBr₃ achieves complete demethylation of methoxy groups within 16 hours under controlled conditions .
-
Ester Hydrolysis Selectivity : LiOH selectively hydrolyzes the ester without affecting other functional groups, ensuring clean product formation .
-
Biological Implications : Structural modifications (e.g., deprotection of the amino group) may alter the compound’s interactions with enzymes or receptors, influencing its therapeutic potential.
Comparison of Reaction Conditions
| Reaction Type | Reagent | Temperature | Time | Selectivity |
|---|---|---|---|---|
| Demethylation | BBr₃ | 0°C → rt | 16 h | High |
| Ester Hydrolysis | LiOH | 50°C | Until TLC shows completion | High |
| Amination | Acyl chloride | Varies | Depends on substrate | Moderate |
This compound’s chemical reactivity highlights its utility in medicinal chemistry and materials science. Further studies on its reaction pathways could unlock novel applications in drug discovery and synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
In contrast, the hydroxyl group in ’s compound increases polarity, favoring solubility but reducing membrane permeability. Heterocyclic Additions: Compounds like the pyrimidinyl-sulfanyl derivative () introduce heterocyclic moieties, which can modulate electronic properties and target selectivity .
Biological Activity Trends :
- Thioureido derivatives () exhibit antifungal/antibacterial activity due to sulfur’s nucleophilic character .
- Thiophene cores with extended conjugation (e.g., tetrahydrobenzo[b]thiophene in ) may improve intercalation with DNA or protein active sites .
Synthetic Flexibility: The 2-amino-thiophene precursor () serves as a versatile intermediate for introducing diverse substituents via acylation, thiourea formation, or Schiff base reactions .
Q & A
Q. How do X-ray crystallography and computational modeling resolve the compound’s solid-state structure and intermolecular interactions?
- Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III ) reveals bond lengths, angles, and packing motifs. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, with graph-set analysis (e.g., R₂²(8) motifs) describing cyclic dimers .
- Computational Tools : Density Functional Theory (DFT) optimizes geometry, while Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···π interactions) .
Q. What evidence supports its biological activity, and how do structural modifications alter efficacy?
- NOX4 Inhibition : Analogues like GLX351322 (IC₅₀ = 5 µM) show selective NADPH oxidase inhibition, with 85% maximal efficacy. Modifying the cyclopentane ring or ester group impacts solubility and membrane permeability .
- Antiviral Potential : Cyclopenta[b]thiophene derivatives inhibit HIV-1 ribonuclease H via allosteric binding. The 3,4-dimethoxy group enhances interactions with hydrophobic enzyme pockets .
- SAR Insights : Substituents on the benzoyl group (e.g., fluoro vs. methoxy) modulate potency. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB .
Q. What methodologies assess pharmacokinetic stability and metabolic pathways?
- In Vitro Assays : Microsomal stability tests (e.g., liver S9 fractions) quantify metabolic degradation. The compound’s ester group is prone to hydrolysis, requiring prodrug strategies for oral bioavailability .
- ADME Modeling : Software like SwissADME predicts logP (~4.0) and permeability (e.g., blood-brain barrier penetration), guiding lead optimization .
Q. How do reaction conditions influence regioselectivity in functionalizing the thiophene core?
- Electrophilic Substitution : The 2-amino group directs electrophiles to the 5-position. For example, iodination with NIS in acetic acid yields 5-iodo derivatives for cross-coupling reactions .
- Catalysis : Pd/C-mediated arylation or Cu(I)-catalyzed azide-alkyne cycloaddition enables diversification of the cyclopentane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
